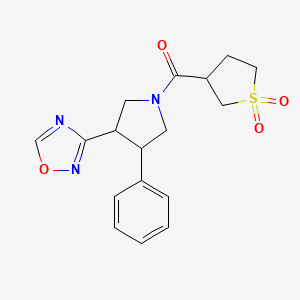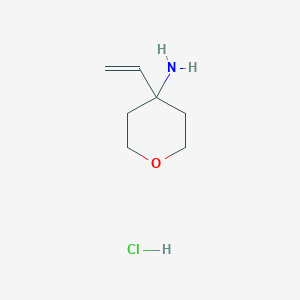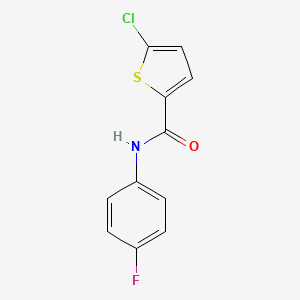
5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C11H8FNOS . It is also known as Thiophene-2-carboxamide, N-(4-fluorophenyl)- . This compound is a part of the class of organic compounds known as p-toluenesulfonamides .
Synthesis Analysis
The synthesis of thiophene 2-carboxamide derivatives, which includes “this compound”, involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursor compounds include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 221.251 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Synthesis and Spectral Analysis
- A study focused on the solvent-free synthesis of certain derivatives of thiophene-2-carboxamide, demonstrating their synthesis via microwave irradiation and analyzing their spectral data. This highlights the compound's potential in synthesis and spectral analysis applications (Thirunarayanan & Sekar, 2013).
Anticancer Activity
- Research into thiophene-2-carboxamide derivatives revealed their potential in anticancer treatments. The study synthesized various thiophene-based compounds and tested them for in vitro cytotoxicity, showing inhibitory activity against certain cancer cell lines (Atta & Abdel‐Latif, 2021).
Antimycobacterial Properties
- Novel derivatives of thiophene-2-carboxamide were synthesized and evaluated for their antitubercular activity. Some compounds showed promising results as antitubercular agents with lower cytotoxicity profiles, indicating potential in treating tuberculosis (Marvadi et al., 2020).
Allosteric Modulation
- A study on indole-2-carboxamides, closely related to thiophene-2-carboxamide, revealed structural requirements for allosteric modulation of cannabinoid receptors. This suggests the potential use of thiophene-2-carboxamide derivatives in modulating receptor activity (Khurana et al., 2014).
Pharmacological Aspects
- Research on various thiophene derivatives synthesized via Suzuki cross-coupling reaction indicated their potential pharmacological applications, particularly in haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Antiviral Activities
- The synthesis and evaluation of N-benzyl-N-phenylthiophene-2-carboxamide analogues as enterovirus 71 inhibitors were conducted. This demonstrates the compound's potential in antiviral drug development (Pan et al., 2015).
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide is Coagulation Factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
It is known to interact with its target, coagulation factor x . The interaction likely alters the function of the factor, potentially inhibiting its role in the coagulation cascade. This could lead to a decrease in blood clot formation.
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway responsible for blood clotting . By interacting with Coagulation Factor X, it may disrupt this pathway, leading to downstream effects such as reduced clot formation.
Result of Action
Given its target, it is likely that the compound could reduce blood clot formation by inhibiting the function of Coagulation Factor X .
properties
IUPAC Name |
5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBUUAOCXSJDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

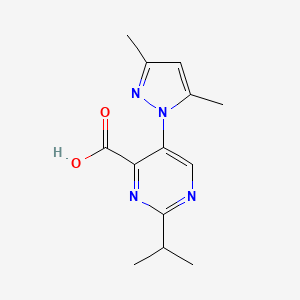
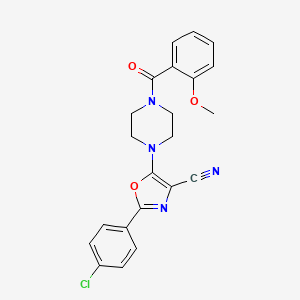


![Methyl (E)-4-[1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3000320.png)
![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)
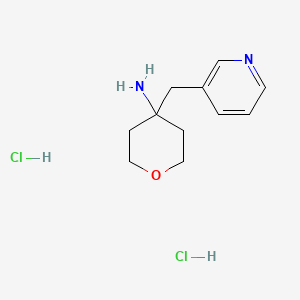
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3000323.png)

![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)
![4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B3000328.png)
![Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B3000329.png)
